N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by the presence of difluorophenyl, methoxyphenyl, and methylsulfonyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted anilines and react them with glycine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols .
Scientific Research Applications
N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)glycinamide
- N-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Uniqueness
N-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both difluorophenyl and methoxyphenyl groups enhances its potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C16H16F2N2O4S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C16H16F2N2O4S/c1-24-13-6-4-12(5-7-13)20(25(2,22)23)10-16(21)19-15-8-3-11(17)9-14(15)18/h3-9H,10H2,1-2H3,(H,19,21) |
InChI Key |
LWURPFSEPLNEAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C |
Origin of Product |
United States |
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